![molecular formula C21H26BrN3O B2915630 3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide CAS No. 2097893-46-2](/img/structure/B2915630.png)

3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

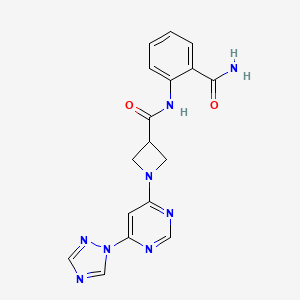

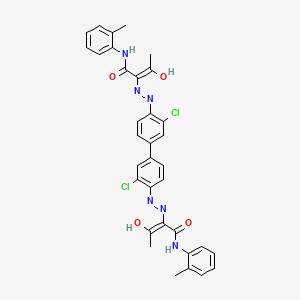

Description

The description of a chemical compound includes its systematic name, common name (if any), and its structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The structural formula represents the arrangement of atoms in the molecule of the compound.

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product.Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity of the compound.Scientific Research Applications

Brominated Compounds in Pharmacology

Brominated compounds, such as bromoform and ethidium bromide, are extensively studied for their diverse roles in pharmacology and environmental chemistry. For instance, bromoform , a brominated methane derivative, is significant for its contribution as a source of organic bromine to the atmosphere, influencing atmospheric chemistry and potentially climate change due to its role in ozone layer depletion processes (Quack & Wallace, 2003)[https://consensus.app/papers/air‐sea-flux-bromoform-controls-rates-implications-quack/ec8553b3d5cf5e3f868f0d24c16c6a7e/?utm_source=chatgpt]. This highlights the environmental implications of brominated compounds beyond their immediate pharmacological or therapeutic uses.

Ethidium bromide , another brominated compound, is widely used in molecular biology for nucleic acid staining in gel electrophoresis. Despite its utility, it poses significant environmental and health hazards due to its carcinogenic and mutagenic properties. Recent studies have identified bacterial strains capable of degrading ethidium bromide, presenting a potential bioremediation approach to mitigate its environmental impact (Gandhi et al., 2022)[https://consensus.app/papers/identification-ethidium-bromidedegrading-bacteria-gandhi/7bf0133a42e85739adfcb31a4fb8f09f/?utm_source=chatgpt].

Environmental Toxicology of Brominated Phenols

The environmental presence and toxicological aspects of brominated phenols, such as 2,4,6-tribromophenol , have been extensively reviewed, emphasizing their ubiquitous nature due to natural sources and anthropogenic activities. These compounds are of interest due to their potential impact on environmental health and as indicators of broader chemical processes involving brominated organic compounds in ecosystems (Koch & Sures, 2018)[https://consensus.app/papers/concentrations-toxicology-246tribromophenol-koch/9e9f694cdd2a567d963b0aea9511bb10/?utm_source=chatgpt].

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards associated with it. Material Safety Data Sheets (MSDS) are a good source of this information.

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and how the synthesis of the compound could be improved.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you may need to consult scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful. They contain a wealth of information about different compounds, including their properties, safety information, and much more. Please consult a professional if you’re dealing with potentially hazardous substances.

properties

IUPAC Name |

3-(2-bromophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BrN3O/c1-16-14-19(8-11-23-16)25-12-9-17(10-13-25)15-24-21(26)7-6-18-4-2-3-5-20(18)22/h2-5,8,11,14,17H,6-7,9-10,12-13,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWNYRKOQQPKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2915548.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2915551.png)

![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)

![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)

![N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2915559.png)

![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)

![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)